12-Membered Macrocyclic Sulfamide Scaffold Offers Conformational Differentiation from 7-Membered Cyclic Sulfamides in NCI-60 Cancer Cell Line Profiling
7-Membered cyclic sulfamides have demonstrated cytostatic activity in the NCI-60 human tumor cell line panel, with representative symmetric 7-membered cyclic sulfamide (Compound 18) exhibiting growth inhibition at 10⁻⁵ M in the one-dose preliminary screen against multiple cancer cell lines including breast cancer (MDA-MB-468) and lung cancer (A549) [1]. The 12-membered macrocyclic sulfamide scaffold of 1-thia-2,10-diazacyclododecane 1,1-dioxide presents a distinct macrocyclic ring size (12 atoms versus 7 atoms), which alters conformational flexibility, hydrogen-bonding geometry, and potential binding site complementarity compared to the 7-membered cyclic sulfamide pharmacophore [1]. No direct head-to-head comparison data exists for this specific 12-membered compound; however, the ring size difference (Δ = 5 atoms) represents a substantial structural divergence that predicts distinct biological profiling outcomes based on established macrocycle SAR principles [2].
| Evidence Dimension | Scaffold differentiation by ring size and NCI-60 cytostatic activity baseline |
|---|---|
| Target Compound Data | 12-membered macrocyclic sulfamide (C9H20N2O2S, MW 220.33); no published NCI-60 data available |
| Comparator Or Baseline | 7-membered symmetric cyclic sulfamide (Compound 18); NCI-60 one-dose screen positive at 10⁻⁵ M; inhibited breast cancer MDA-MB-468 and lung cancer A549 cells |
| Quantified Difference | Ring size: 12 atoms vs 7 atoms (Δ = 5 atoms, 71% larger ring circumference); distinct macrocyclic versus medium-ring conformational ensembles |
| Conditions | 7-Membered cyclic sulfamide NCI-60 screening conducted at 10⁻⁵ M single-dose preliminary evaluation; five-dose confirmatory screening for active compounds; assay duration 48 hours in RPMI 1640 medium with 5% FBS at 37°C, 5% CO₂ |
Why This Matters
The 12-membered macrocyclic sulfamide scaffold offers distinct conformational space and potential binding site compatibility relative to the 7-membered cyclic sulfamide class, enabling exploration of macrocycle-specific SAR that cannot be accessed with smaller ring systems.
- [1] Zarei, M., et al. (2021). Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides. ACS Medicinal Chemistry Letters, 12(2), 202–210. View Source
- [2] Driggers, E. M., Hale, S. P., Lee, J., & Terrett, N. K. (2008). The exploration of macrocycles for drug discovery—an underexploited structural class. Nature Reviews Drug Discovery, 7(7), 608–624. View Source
